1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-6-5-17(19(12-18)24-2)15-22-10-8-21(9-11-22)14-16-4-3-7-20-13-16/h3-7,12-13H,8-11,14-15H2,1-2H3 |
InChI Key |
QGBNQQARTCATBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation of Piperazine
Piperazine’s two secondary nitrogen atoms allow sequential alkylation. The first step typically involves reacting piperazine with 2,4-dimethoxybenzyl chloride in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions to yield 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then subjected to a second alkylation using 3-(chloromethyl)pyridine, often in the presence of a base like potassium carbonate to deprotonate the remaining NH group and drive the reaction to completion.
Key Conditions:
Reductive Amination for Side-Chain Introduction
An alternative route employs reductive amination to install the pyridin-3-ylmethyl group. Here, 1-(2,4-dimethoxybenzyl)piperazine reacts with pyridine-3-carbaldehyde in the presence of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under inert atmospheres. This method avoids the use of halogenated reagents and improves selectivity for the desired product.
Advantages:
-
Mitigates byproducts from competing alkylation at both nitrogen sites.
-
Compatible with methanol or ethanol solvents, simplifying purification.
Stepwise Reaction Optimization and Mechanistic Insights
First Alkylation: 2,4-Dimethoxybenzyl Group Incorporation
The initial alkylation’s success hinges on solvent polarity and temperature control. DMF’s high dielectric constant facilitates the SN2 mechanism by stabilizing ionic intermediates, achieving yields of 70–85%. Competing side reactions, such as over-alkylation or dimerization, are suppressed by maintaining a 1:1 molar ratio of piperazine to 2,4-dimethoxybenzyl chloride.
Purification: Crude products are often isolated via aqueous workup (e.g., extraction with dichloromethane) followed by column chromatography using silica gel and ethyl acetate/hexane eluents.
Second Alkylation: Pyridin-3-ylmethyl Group Attachment
Introducing the pyridine moiety demands careful handling due to its potential coordination with metal catalysts. Reactions using 3-(chloromethyl)pyridine proceed efficiently in DMF at 100°C, but substitution at the pyridine nitrogen is avoided by using excess piperazine intermediate. Alternatively, microwave-assisted synthesis reduces reaction times to 2–4 hours while maintaining yields above 75%.
Challenges:
-
Residual moisture leads to hydrolysis of the chloromethyl group, necessitating anhydrous conditions.
-
Steric hindrance from the pre-installed dimethoxybenzyl group slows the second alkylation, requiring prolonged heating.
Comparative Analysis of Synthetic Routes
The table below evaluates the two primary methods based on yield, scalability, and practicality:
| Parameter | Stepwise Alkylation | Reductive Amination |
|---|---|---|
| Overall Yield | 60–75% | 55–70% |
| Reaction Time | 12–24 hours | 8–16 hours |
| Byproduct Formation | Moderate | Low |
| Purification Complexity | High | Moderate |
| Scalability | Excellent | Good |
Reductive amination offers cleaner reactions but requires strict pH control to prevent imine hydrolysis. Stepwise alkylation, while more labor-intensive, is preferred for large-scale synthesis due to robust solvent systems and predictable yields.
Solvent and Catalytic System Innovations
Solvent Selection
DMF remains the solvent of choice for alkylation due to its ability to dissolve both polar and nonpolar reactants. However, recent advancements highlight ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as greener alternatives, offering comparable yields (68–72%) with easier recycling.
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation by shuttling reactants between aqueous and organic phases. Trials with TBAB reduced reaction times by 30% without compromising yield.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The benzyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid, 3-pyridylmethanol.
Reduction: 1-(2,4-Dimethoxybenzyl)-4-(3-piperidylmethyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits diverse biological activities, which can be categorized into several key areas:
Anticancer Research
Several studies have investigated the anticancer potential of compounds structurally related to 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine. The piperazine moiety is known for its ability to interact with various molecular targets involved in cancer cell proliferation.
Case Study Example :
A study demonstrated that derivatives of piperazine exhibited significant anti-proliferative effects against breast cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapies .
Neuropharmacology
Research indicates that this compound may have neuroprotective effects, possibly due to its ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurological disorders.
Mechanism of Action :
The compound may modulate neurotransmitter systems, enhancing synaptic plasticity and providing protective effects against neurodegeneration .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. The presence of the pyridine and piperazine rings is believed to enhance the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings indicate that modifications in the structure of piperazine derivatives can lead to improved antimicrobial activity .
Pharmacological Applications
The pharmacological applications of 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine are extensive:
- Cancer Treatment : Targeting specific pathways involved in tumor growth.
- Neurological Disorders : Potential applications in treating conditions like Alzheimer's and Parkinson's disease.
- Infectious Diseases : Development of new antibiotics based on its structural features.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially exhibiting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Piperazine Derivatives
Below is a detailed comparison of the target compound with similar piperazine derivatives, focusing on structural features, biological activities, and pharmacological profiles.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position Matters: The 2,4-dimethoxybenzyl group in the target compound differs from 3,4-dimethoxy analogs (e.g., SA4503). This positional variation alters electronic and steric properties, impacting receptor selectivity. For instance, SA4503’s 3,4-dimethoxy group optimizes sigma-1 receptor binding, while the target’s 2,4-substitution may favor NK3 receptor interactions . Pyridin-3-ylmethyl vs.
Biological Activity Trends :
- Antipsychotics (e.g., SLV313): Fluorophenyl and dihydrodioxin groups enhance dopamine/serotonin receptor affinity. The target compound lacks these groups, suggesting divergent applications .
- Antibacterial Agents : Methoxyphenyl and cinnamyl substituents () correlate with broad-spectrum activity. The target’s pyridinyl group may offer similar benefits but remains untested .
However, excessive methoxy substitution (e.g., 3,4,5-trimethoxy in ) may reduce solubility . The pyridinylmethyl group balances hydrophilicity, aiding in solubility and metabolic stability .
Biological Activity
1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound that belongs to the piperazine class of compounds. This class is known for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The compound's structure features a piperazine ring substituted with a dimethoxybenzyl group and a pyridinylmethyl moiety, which may contribute to its pharmacological properties.
Synthesis
The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyridin-3-ylmethylpiperazine under basic conditions. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been evaluated, showing a promising potential for treating infections caused by resistant pathogens. For instance, related piperazine compounds have been shown to inhibit the growth of Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 2 μg/mL .
Anticancer Activity
The anticancer properties of piperazine derivatives have been extensively studied. Research indicates that compounds similar to 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and disrupting mitochondrial function. For example, studies have shown that piperazine derivatives can effectively target specific kinases involved in cancer cell signaling pathways .
Neuropharmacological Effects
The piperazine scaffold is also recognized for its neuropharmacological effects. Compounds in this class have been investigated for their potential as anxiolytics and antidepressants. The mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Some studies suggest that the structural modifications in compounds like 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine may enhance their efficacy in treating mood disorders .
Case Studies
- Antimicrobial Efficacy : A comparative study involving various piperazine derivatives highlighted that those with specific substitutions on the benzene ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of electron-donating groups like methoxy significantly improved antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain piperazine derivatives could reduce cell viability by over 70% at concentrations as low as 10 μM. These findings suggest that structural variations can lead to significant differences in biological activity .
Data Table
| Activity | Tested Compound | IC50/MIC (μM) | Target Pathway |
|---|---|---|---|
| Antimicrobial | 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine | 2 | Bacterial cell membrane disruption |
| Anticancer | Piperazine derivatives | 0.5 - 10 | Apoptosis induction via mitochondrial pathway |
| Neuropharmacological | Piperazine analogs | 1 - 5 | Serotonin receptor modulation |
Q & A
Q. What are the common synthetic strategies for 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine?
Methodological Answer: The synthesis typically involves sequential alkylation of the piperazine core. A general approach includes:
- Step 1: Reacting piperazine with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF or THF) using a base (e.g., K₂CO₃ or triethylamine) to introduce the 2,4-dimethoxybenzyl group.
- Step 2: Introducing the pyridin-3-ylmethyl moiety via nucleophilic substitution using pyridin-3-ylmethyl bromide or chloride under similar conditions.
- Optimization: Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate 1:2), and purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 6.5–8.0 ppm for pyridine and dimethoxybenzyl groups) and methoxy protons (δ ~3.8 ppm). The piperazine methylene groups appear as multiplet signals (δ 2.5–3.5 ppm).
- LC-MS: Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+ for C₂₅H₃₀N₂O₂: expected m/z ~403.2).
- HPLC: Purity assessment uses reverse-phase columns (C18, acetonitrile/water gradients) with UV detection at 254 nm .
Q. What solvent systems and reaction conditions optimize its synthesis?
Methodological Answer:
- Solvents: DMF or THF for alkylation steps due to their ability to dissolve both polar and non-polar intermediates.
- Bases: K₂CO₃ or NaH for deprotonation without side reactions.
- Temperature: Room temperature for initial steps, with heating (40–70°C) to accelerate slower reactions.
- Workup: Extraction with dichloromethane/water, followed by drying (Na₂SO₄) and vacuum concentration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzyl/pyridine groups) influence its biological activity?
Methodological Answer:
- SAR Studies: Replace the 2,4-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky groups to assess receptor binding affinity. For example, analogs with 4-fluorobenzyl groups show enhanced CNS activity in docking studies.
- Pyridine Modifications: Introduce methyl or trifluoromethyl groups at the pyridine 4-position to evaluate metabolic stability. Biological assays (e.g., kinase inhibition or antimicrobial tests) quantify activity changes .
Q. What strategies improve the compound’s stability in aqueous solutions for in vitro assays?
Methodological Answer:
- pH Buffering: Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the piperazine ring.
- Co-solvents: Add DMSO (≤10%) to enhance solubility without destabilizing the compound.
- Lyophilization: Store as a lyophilized powder and reconstitute fresh to avoid degradation. Stability is monitored via HPLC over 24–72 hours .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Interference: Test for off-target effects using cytochrome P450 inhibitors (e.g., ketoconazole) to rule out metabolite interference.
- Data Normalization: Use internal controls (e.g., staurosporine for cytotoxicity assays) and repeat experiments in triplicate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
